molecular formula C5H6BrN3O B582380 (3-Amino-6-bromopyrazin-2-yl)methanol CAS No. 1260880-59-8

(3-Amino-6-bromopyrazin-2-yl)methanol

Cat. No.: B582380
CAS No.: 1260880-59-8
M. Wt: 204.027
InChI Key: SWHROBJGQFGJRI-UHFFFAOYSA-N
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Description

(3-Amino-6-bromopyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a hydroxymethyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Amino-6-bromopyrazin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-6-bromopyrazin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • (3-Amino-6-chloropyrazin-2-yl)methanol
  • (3-Amino-6-fluoropyrazin-2-yl)methanol
  • (3-Amino-6-iodopyrazin-2-yl)methanol

Comparison: (3-Amino-6-bromopyrazin-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-amino-6-bromopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHROBJGQFGJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855657
Record name (3-Amino-6-bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-59-8
Record name (3-Amino-6-bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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